5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid
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Overview
Description
5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylsulfamoyl group attached to the benzene ring, along with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid typically involves the introduction of the dimethylsulfamoyl group onto a pre-existing benzoic acid derivative. One common method involves the reaction of 2,4-dimethylbenzoic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(n,n-Dimethylsulfamoyl)-2-methylphenylboronic acid
- 5-(n,n-Dimethylsulfamoyl)-2-methoxyphenylboronic acid
Uniqueness
5-(n,n-Dimethylsulfamoyl)-2,4-dimethylbenzoic acid is unique due to the presence of both the dimethylsulfamoyl group and the two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15NO4S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-(dimethylsulfamoyl)-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-7-5-8(2)10(6-9(7)11(13)14)17(15,16)12(3)4/h5-6H,1-4H3,(H,13,14) |
InChI Key |
UNDJKYBNAHNWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
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